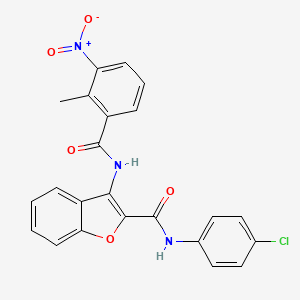

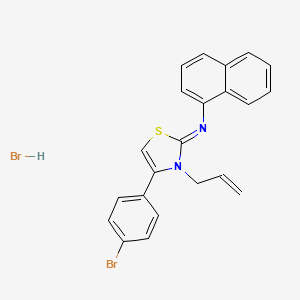

![molecular formula C18H24ClN3O5S B2521504 N-[[3-(4-氯苯基)磺酰基-1,3-恶唑烷-2-基]甲基]-N'-环戊氧草酰胺 CAS No. 872986-77-1](/img/structure/B2521504.png)

N-[[3-(4-氯苯基)磺酰基-1,3-恶唑烷-2-基]甲基]-N'-环戊氧草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Recent Applications of N-Sulfonyloxaziridines in Organic Synthesis

N-sulfonyloxaziridines, commonly referred to as Davis oxaziridines, are a prominent class of oxaziridines utilized in organic synthesis. These reagents are known for their stability and commercial availability, making them a popular choice for various synthetic applications. The primary use of N-sulfonyloxaziridines is in the stereo- and regioselective oxidation of nucleophiles, which is a critical step in constructing complex molecular architectures. Their versatility extends to cycloaddition reactions, specifically oxyamination, as well as the epoxidation of alkenes, silyl enol ethers, and enamines. Furthermore, they are employed in C-H oxidation and amination reactions. The significance of these reagents is underscored by the breadth of recent applications in the field of organic synthesis, demonstrating their integral role in the development of new synthetic methodologies .

Chemistry of Oxaziridines and Asymmetric Oxidation

The chemistry of oxaziridines is further exemplified by the development of a highly efficient chiral N-sulfonyloxaziridine, which has shown remarkable results in the enantioselective oxidation of sulfides to sulfoxides. This particular reagent, N-(Phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridine, is synthesized from camphor in a three-step process with an overall yield of 50%. The enantioselective oxidation process using this reagent yields sulfoxides with high enantiomeric excess (ee), indicating its potential for producing chiral sulfoxides with predictable stereochemistry. This advancement in the chemistry of oxaziridines represents a significant contribution to the field of asymmetric synthesis, where the creation of chiral molecules with high purity is of paramount importance .

Synthesis Analysis

The synthesis of N-sulfonyloxaziridines involves careful consideration of the starting materials and reaction conditions to achieve the desired selectivity and yield. For instance, the chiral N-sulfonyloxaziridine mentioned in the second paper is prepared from camphor, a readily available starting material, through a series of reactions that culminate in the formation of the oxaziridine ring. The overall yield of 50% is notable, considering the complexity of the molecule and the potential for side reactions. This synthesis process is a testament to the efficiency and effectiveness of the methods used in creating these valuable reagents .

Molecular Structure Analysis

The molecular structure of N-sulfonyloxaziridines is characterized by the presence of the three-membered oxaziridine ring, which is responsible for the unique reactivity of these compounds. The sulfonyl group attached to the nitrogen atom of the ring enhances the stability of the molecule, allowing for its use in various reactions. The chiral N-sulfonyloxaziridine described in the second paper features additional structural elements, such as the dichlorocamphoryl moiety, which plays a crucial role in the enantioselective properties of the reagent .

Chemical Reactions Analysis

N-sulfonyloxaziridines participate in a wide array of chemical reactions, with oxidation being a primary function. The ability to selectively oxidize nucleophiles while maintaining stereo- and regiocontrol is a valuable attribute in synthetic chemistry. The reactions involving these reagents are not limited to oxidations; they also include cycloadditions and C-H functionalization processes. The versatility of N-sulfonyloxaziridines is a key factor in their widespread use and the ongoing research into their applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-sulfonyloxaziridines contribute to their reactivity and application in synthesis. Their stability is a physical property that allows for their storage and handling without rapid decomposition, which is crucial for their practical use in the laboratory. Chemically, the presence of the sulfonyl group and the oxaziridine ring imparts the molecules with the ability to act as oxidizing agents, facilitating the transfer of oxygen to various substrates. The chiral N-sulfonyloxaziridine's ability to induce enantioselectivity in oxidation reactions is a particularly noteworthy chemical property, as it enables the production of chiral molecules with high stereopurity .

科学研究应用

有机合成和结构分析

对类似磺酰胺衍生物的研究已经导致了具有药物化学和材料科学潜在应用的化合物的合成和结构分析。例如,已经进行了含 1,2,4-三嗪的磺酰胺衍生物的研究,以了解它们的结构、磺酰胺-磺酰亚胺互变异构和进一步化学修饰的潜力(Branowska 等,2022)。这些化合物显示出强烈的分子间氢键,表明它们在设计具有特定结合性质的分子中很有用。

杀虫活性

磺酰胺化合物的探索也已扩展到新型杀虫剂的开发。磺氧氟,一种基于磺亚胺的化合物,对各种食液害虫显示出广谱功效,提供了一种新的害虫控制方法,而没有与其他类杀虫剂相关的交叉抗性问题 (朱等人,2011)。这突出了基于磺酰胺化学设计具有特定杀虫活性的新化合物的可能性。

抗菌和抗病毒特性

已研究了与磺酰胺结构相关的化合物对它们的抗菌和抗病毒特性的研究。例如,噻吩并[3,2-d]嘧啶的衍生物对革兰氏阴性菌和革兰氏阳性菌均表现出有效的活性,并具有显着的抗真菌作用(Hafez 等,2016)。类似地,5-(4-氯苯基)-1,3,4-噻二唑磺酰胺显示出一定的抗烟草花叶病毒活性,表明它们可用作抗病毒剂(Chen 等,2010)。

作用机制

Target of action

The compound could potentially target enzymes or receptors in the body. For instance, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides .

Mode of action

The compound might interact with its target by binding to its active site, thereby inhibiting its function. For example, in the case of DHFR, the enzyme is inhibited, which disrupts the synthesis of nucleotides and affects cell growth and division .

Biochemical pathways

The compound could affect various biochemical pathways depending on its target. If the target is DHFR, the affected pathway would be the synthesis of nucleotides, which is crucial for DNA replication and cell division .

Result of action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. If the target is an enzyme like DHFR, the result could be the inhibition of cell growth and division .

属性

IUPAC Name |

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O5S/c19-13-6-8-15(9-7-13)28(25,26)22-10-3-11-27-16(22)12-20-17(23)18(24)21-14-4-1-2-5-14/h6-9,14,16H,1-5,10-12H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGZCIBJWSWYNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

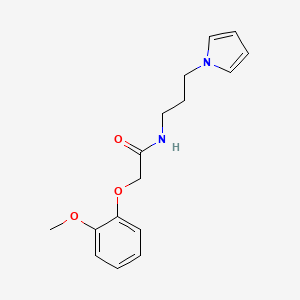

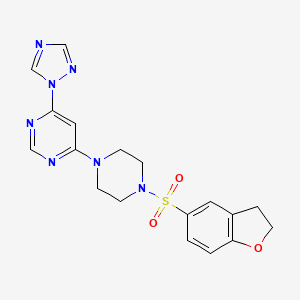

![6-Cyclopentyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2521425.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2521427.png)

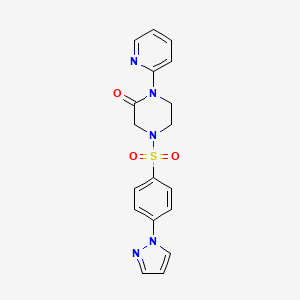

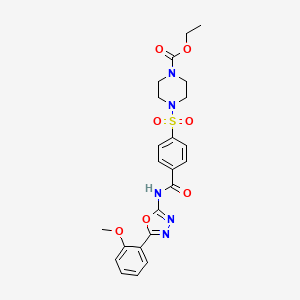

![methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2521428.png)

![Methyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B2521429.png)

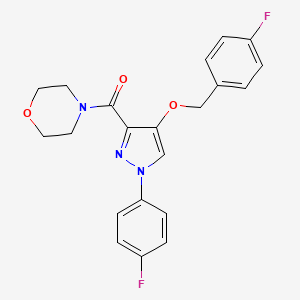

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)

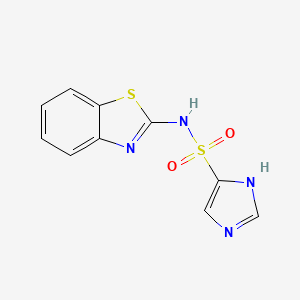

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)